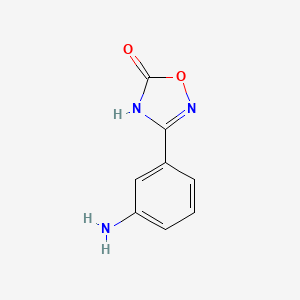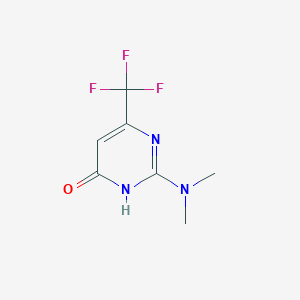![molecular formula C8H5BrN2O2 B1384235 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 355135-40-9](/img/structure/B1384235.png)
7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Übersicht
Beschreibung
“7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 . This compound is solid in its physical form .
Synthesis Analysis
A highly efficient method for the multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives, starting from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes, in moderate to good yields has been developed .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrN2O2/c9-5-1-2-6-10-7 (12)3-8 (13)11 (6)4-5/h1-2,4H,3H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.04 and is solid in its physical form . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives have been explored in various synthetic pathways and structural characterizations. Molnár et al. (2009) demonstrated the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, including the bromo derivatives, through thermal cyclization and decarboxylation processes (Molnár, Faigl, Podányi, Finta, Balázs, & Hermecz, 2009). Similarly, Yale and Sheehan (1973) explored the derivatives of 4H-pyrido[1,2-α]pyrimidin-4-one, focusing on the reaction processes and yields of these compounds (Yale & Sheehan, 1973).
Pharmacological Properties
A key area of research for these compounds is their potential pharmacological applications. For instance, La Motta et al. (2007) found that pyrido[1,2-a]pyrimidin-4-one derivatives display significant aldose reductase inhibitory and antioxidant properties, important for therapeutic applications (La Motta, Sartini, Mugnaini, Simorini, Taliani, Salerno, Marini, Da Settimo, Lavecchia, Novellino, Cantore, Failli, & Ciuffi, 2007).
Chemical Reactivity and Applications
The chemical reactivity of these compounds provides insights into their potential applications. Abass and Mayas (2007) investigated the alkylation of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one under phase transfer catalysis conditions, highlighting the formation of various 2-alkoxy products and novel derivatives (Abass & Mayas, 2007). Smirnov et al. (1992) studied the alkylation and electrophilic substitution reactions of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, revealing insights into the reactivity of the molecule at different positions (Smirnov, Nikitin, Chernyshev, Sorokin, Lezina, Zabrodnyaya, & Kaganskii, 1992).
Advanced Synthesis Techniques
Advanced synthesis techniques have been employed to develop derivatives of pyrido[1,2-a]pyrimidin-4-ones. Guchhait and Priyadarshani (2015) developed a regioselective Ag(I)-promoted Pd-catalyzed C3-H activation-arylation of these compounds under aqueous conditions, offering an efficient access to 3-aryl-pyrido[1,2-a]pyrimidin-4-ones (Guchhait & Priyadarshani, 2015).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Eigenschaften
IUPAC Name |
7-bromo-2-hydroxypyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-6-10-7(12)3-8(13)11(6)4-5/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGJFNCVLKQSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



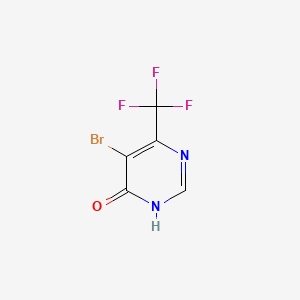
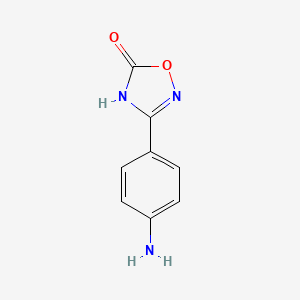
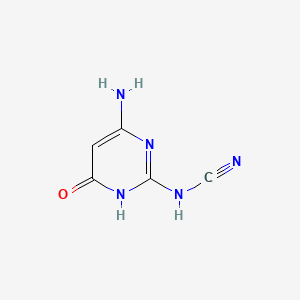
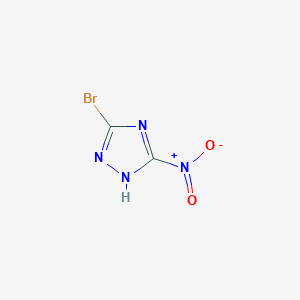
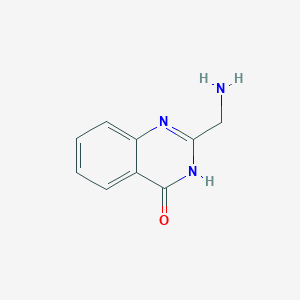
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate](/img/structure/B1384164.png)
![2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1384165.png)
![3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one](/img/structure/B1384166.png)
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-imidazo[4,5-d]triazin-4-one](/img/structure/B1384167.png)
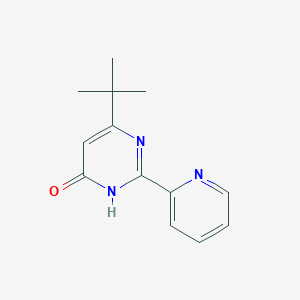
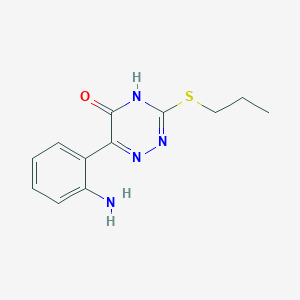
![2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1384172.png)
